molecular formula C16H13NO2 B1516931 1-benzyl-1H-indole-5-carboxylic acid CAS No. 1030423-92-7

1-benzyl-1H-indole-5-carboxylic acid

Cat. No.: B1516931
CAS No.: 1030423-92-7
M. Wt: 251.28 g/mol
InChI Key: IHPNBWHNSYQPAY-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C16H13NO2. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzyl group attached to the indole ring at the 1-position and a carboxylic acid group at the 5-position. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-benzyl-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . This suggests that the compound could have a broad range of targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects that contribute to its therapeutic potential.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1-benzyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. This compound can bind to specific enzyme active sites, inhibiting or activating their activity . For instance, it may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell proliferation, apoptosis, and metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects . Additionally, this compound may influence metabolic flux and metabolite levels by interacting with key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by its binding to plasma proteins . The localization and accumulation of this compound within specific tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. This compound may be directed to certain organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of indole with benzyl chloride in the presence of a strong base, such as potassium carbonate, under reflux conditions. Another approach is the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone to form the indole core, followed by benzyl substitution and carboxylation.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the indole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Oxidation of the indole ring can lead to the formation of indole-5-carboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group results in the formation of the corresponding alcohol.

  • Substitution: Substitution reactions can yield various benzyl-substituted indole derivatives.

Scientific Research Applications

1-Benzyl-1H-indole-5-carboxylic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is studied for its potential biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant properties. The compound is also used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Comparison with Similar Compounds

1-Benzyl-1H-indole-5-carboxylic acid is compared with other similar compounds, such as 1-methyl-1H-indole-5-carboxylic acid and 1-ethyl-1H-indole-5-carboxylic acid. These compounds share the indole core but differ in the substituents attached to the indole ring. The presence of the benzyl group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.

List of Similar Compounds

  • 1-Methyl-1H-indole-5-carboxylic acid

  • 1-Ethyl-1H-indole-5-carboxylic acid

  • 1-Propyl-1H-indole-5-carboxylic acid

  • 1-Butyl-1H-indole-5-carboxylic acid

Properties

IUPAC Name

1-benzylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPNBWHNSYQPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030423-92-7
Record name 1-benzyl-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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